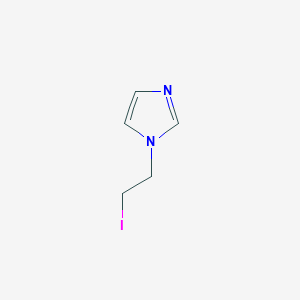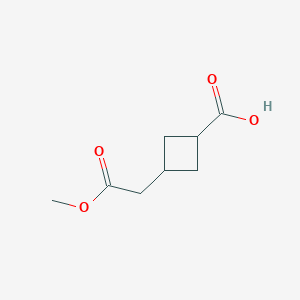
3-(2-Cyclopentylethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclopentylethyl)morpholine is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups The addition of a cyclopentylethyl group to the morpholine ring enhances its chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopentylethyl)morpholine typically involves the reaction of morpholine with 2-cyclopentylethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Cyclopentylethyl)morpholine undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted morpholine derivatives.
Applications De Recherche Scientifique
3-(2-Cyclopentylethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 3-(2-Cyclopentylethyl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and function of the target proteins. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, widely used in organic synthesis and industrial applications.
Piperidine: Another six-membered heterocyclic amine with similar chemical properties but different biological activities.
Tetrahydrofuran: A five-membered ether with structural similarities but distinct reactivity and applications
Uniqueness: 3-(2-Cyclopentylethyl)morpholine stands out due to the presence of the cyclopentylethyl group, which imparts unique steric and electronic properties. This modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(2-cyclopentylethyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-13-8-7-12-11/h10-12H,1-9H2 |
Clé InChI |
NMYOTGYSCYYLBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


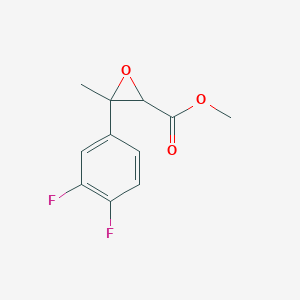
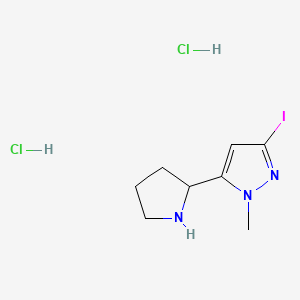
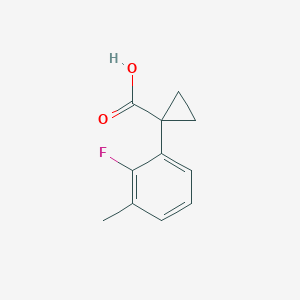
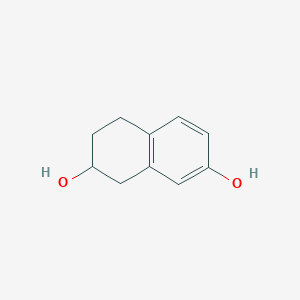
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
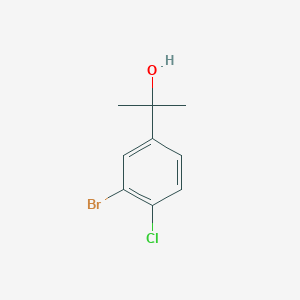
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
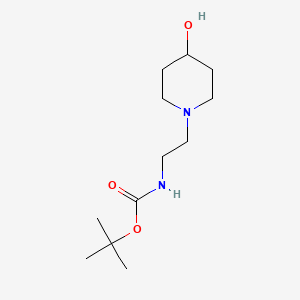

![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
